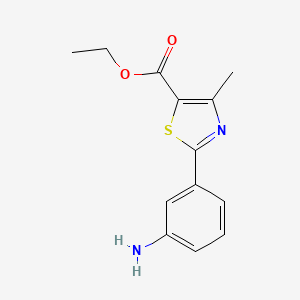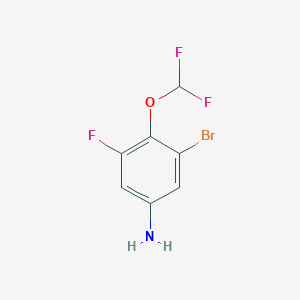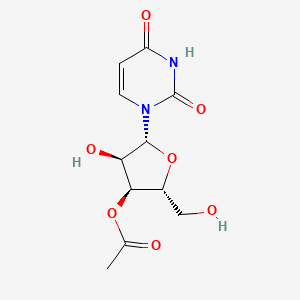
(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a hydroxymethyl group, and a dioxo-dihydropyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, selective oxidation, and subsequent esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The dioxo-dihydropyrimidinyl moiety can be reduced to form dihydropyrimidines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar functional groups.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry with some structural similarities.
Carbonyl Compounds: Including aldehydes and ketones, which share the carbonyl functional group.
Uniqueness
(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate is unique due to its complex stereochemistry and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler compounds like allylamine or 2,2’-bipyridyl.
Properties
Molecular Formula |
C11H14N2O7 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H14N2O7/c1-5(15)19-9-6(4-14)20-10(8(9)17)13-3-2-7(16)12-11(13)18/h2-3,6,8-10,14,17H,4H2,1H3,(H,12,16,18)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
IYFQKALLIFLAGI-PEBGCTIMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)


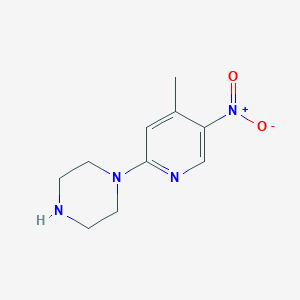
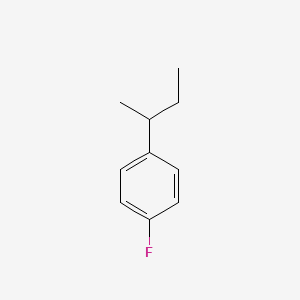
![4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
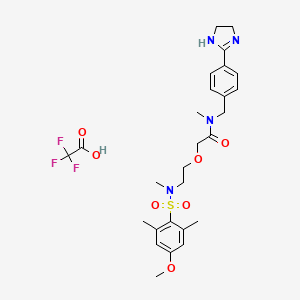
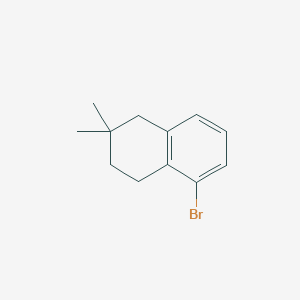

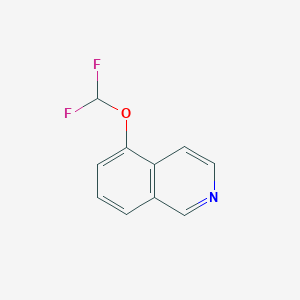
![2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B15199677.png)
